molecular formula C9H6ClF3 B8267461 4-Chloro-1-(trifluoromethyl)-2-vinylbenzene

4-Chloro-1-(trifluoromethyl)-2-vinylbenzene

Cat. No.: B8267461
M. Wt: 206.59 g/mol
InChI Key: LBVKRFOSUUNOHH-UHFFFAOYSA-N
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Description

4-Chloro-1-(trifluoromethyl)-2-vinylbenzene is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(trifluoromethyl)-2-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(trifluoromethyl)-2-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(trifluoromethyl)-2-vinylbenzene.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Chloro-1-(trifluoromethyl)-2-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.

    Medicine: Research into the medicinal properties of its derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(trifluoromethyl)-2-vinylbenzene depends on its specific application and the chemical reactions it undergoes. In general, the presence of the chloro, trifluoromethyl, and vinyl groups can influence the reactivity and interaction of the compound with other molecules. For example, the electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the vinyl group, making it less reactive in certain types of chemical reactions.

    4-Chloro-2-(trifluoromethyl)phenol: The presence of a hydroxyl group instead of a vinyl group significantly alters its chemical properties and reactivity.

Uniqueness

4-Chloro-1-(trifluoromethyl)-2-vinylbenzene is unique due to the combination of its functional groups. The presence of the vinyl group provides additional reactivity and versatility in synthetic applications, while the trifluoromethyl group imparts unique electronic properties that can influence the compound’s behavior in chemical reactions.

Properties

IUPAC Name

4-chloro-2-ethenyl-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVKRFOSUUNOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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